Anthracen-9-amine hydrochloride
Overview
Description
Anthracen-9-amine hydrochloride is a useful research compound. Its molecular formula is C14H12ClN and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclometallation and Organic Synthesis : Anthracen-9-amine hydrochloride is used in cyclometallation, a key process in organic synthesis. For instance, Albert et al. (2000) explored the cyclometallation of anthracen-9-ylmethylene-phenyl-amine with palladium compounds, highlighting its role in creating cyclopalladated organic imines with a metallated aromatic carbon atom (Albert et al., 2000).
pH Sensors and Chemosensors : The compound has been used to develop effective pH sensors. Tolpygin et al. (2012) synthesized 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, revealing its high chemosensor activity for hydrogen cations, indicating its potential as a pH sensor (Tolpygin et al., 2012).
Synthesis of New Chemical Compounds : Asiri and Khan (2011) synthesized anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, showcasing the versatility of this compound in creating new chemical entities (Asiri & Khan, 2011).
Antibacterial Applications : Přichystalová et al. (2014) investigated chitosan-g-aminoanthracene derivatives, demonstrating their high antibacterial activity, particularly against Escherichia coli (Přichystalová et al., 2014).
Electrochemical Applications : Al-Owais (2022) conducted an electrochemical investigation of an anthracen-9-ylmethylene compound at a gold electrode, providing insights into its electrochemical properties and potential applications in electrochemistry (Al-Owais, 2022).
Anion Binding and Sensing : Lee and Kang (2011) designed a new amine receptor using anthracene and nitrophenyl group, which showed selectivity in binding anions, indicating its application in anion sensing technologies (Lee & Kang, 2011).
Biochemical Analysis
Biochemical Properties
Anthracene derivatives have been used as sensors for detecting complex metal cations and anions in biological systems
Cellular Effects
Anthracene, a related compound, has been shown to induce oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is unclear if Anthracen-9-amine hydrochloride has similar effects on cells.
Molecular Mechanism
Research on anthracene derivatives suggests that they may interact with DNA and induce oxidative stress
Metabolic Pathways
Anthracene and its derivatives have been shown to be metabolized through different pathways in various bacterial species .
Properties
IUPAC Name |
anthracen-9-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPNDNPVNUVOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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